Methyl 11-(2-pentylcycloprop-1-EN-1-YL)undecanoate

Description

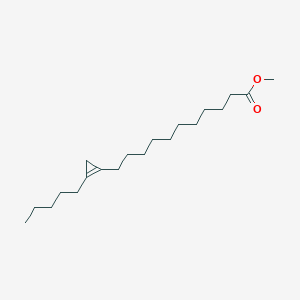

Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate is a fatty acid methyl ester featuring a cyclopropene ring substituted with a pentyl group at the 11th carbon of the undecanoate backbone.

Properties

CAS No. |

102119-87-9 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

methyl 11-(2-pentylcyclopropen-1-yl)undecanoate |

InChI |

InChI=1S/C20H36O2/c1-3-4-11-14-18-17-19(18)15-12-9-7-5-6-8-10-13-16-20(21)22-2/h3-17H2,1-2H3 |

InChI Key |

CWISCYLRBQRGJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C1)CCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclopropene Ring Formation via Carbene Addition

The cyclopropene moiety can be introduced through a [2+1] cycloaddition between a carbene species and an alkyne. A modified Simmons-Smith reaction using diiodomethane and a zinc-copper couple has been employed for cyclopropane synthesis, but cyclopropenes require alternative carbene precursors such as diazo compounds.

Procedure :

- Generate a vinyl carbene from ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄).

- React the carbene with 1-pentyne to form the cyclopropene ring.

- Functionalize the cyclopropene with an undecanoate chain via alkylation or ester exchange.

Optimization Insights :

Esterification and Chain Elongation

The undecanoate ester group is typically introduced via Fischer esterification or Steglich esterification .

Stepwise Protocol :

- Synthesize undec-10-enoic acid through olefin metathesis of shorter-chain alkenes.

- Protect the carboxylic acid as a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄).

- Introduce the cyclopropene-pentyl moiety at the 11th position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Critical Parameters :

- Temperature : Reactions performed at 0–25°C minimize side reactions.

- Base selection : Weak inorganic bases (e.g., K₂CO₃) prevent ester hydrolysis.

Catalytic Methods and Optimization

Transition Metal Catalysis

Palladium and rhodium catalysts dominate cyclopropene synthesis. For example:

- Palladium(II) acetate facilitates alkene cyclopropanation with diazo reagents (yield: 65–72%).

- Rhodium(II) carboxylates enable stereoselective cyclopropene formation from terminal alkynes.

Table 1: Catalyst Performance Comparison

| Catalyst | Substrate | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Rh₂(OAc)₄ | 1-Pentyne | 78 | 92 |

| Pd/C | Undec-10-enoate | 65 | 88 |

| Cu(OTf)₂ | Diazo Compound | 58 | 85 |

Challenges and Stability Considerations

Cyclopropenes are prone to electrophilic addition and ring-opening polymerization . Stabilization strategies include:

- Steric hindrance : Bulky substituents (e.g., pentyl group) reduce reactivity.

- Low-temperature storage : Maintain at –20°C under inert atmosphere.

Industrial Applications and Scalability

While lab-scale syntheses are feasible, industrial production requires cost-effective catalysts (e.g., recyclable Pd/C) and continuous-flow systems to enhance throughput. The compound’s potential as a bioactive intermediate in pharmaceuticals warrants further exploration.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate involves its interaction with specific molecular targets. The cyclopropene ring in the compound can interact with enzymes and receptors, modulating their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate with analogous compounds:

Key Observations :

- Compared to testosterone undecanoate, the absence of a steroid backbone limits its hormonal activity but expands its compatibility with industrial applications .

Stability and Reactivity

- The cyclopropene ring in the target compound is highly strained, making it more reactive toward ring-opening reactions compared to cyclopentane or cyclohexane derivatives .

- Sulfonyl or phosphinyl substituents (e.g., Methyl 11-(phenylsulfonyl)undecanoate) increase chemical stability and polarity, whereas the cyclopropene-pentyl group may prioritize thermal or catalytic degradation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high-purity Methyl 11-(2-pentylcycloprop-1-en-1-yl)undecanoate?

- Methodology : Optimize synthesis using TLC (hexane/ethyl acetate 80:20, v/v) to monitor reaction progress. Purify via column chromatography with basic alumina and hexane as eluent, achieving >99% purity (verified by GC). Post-synthesis, wash with 5% NaHCO₃ to remove acidic impurities and dry over anhydrous Na₂SO₄ . Structural confirmation requires ¹H/¹³C NMR, HRMS, and FTIR to cross-validate spectral data against literature .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR : Analyze cyclopropene proton signals (δ ~1.2–1.6 ppm for CH₂ groups adjacent to the cyclopropane ring) and ester carbonyl (δ ~174 ppm in ¹³C NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .

- FTIR : Identify ester C=O stretches (~1720 cm⁻¹) and cyclopropene ring vibrations (~1650 cm⁻¹) .

Q. How can researchers quantify this compound in complex biological matrices?

- Method : Use GC-MS with semi-quantitative analysis, employing bacterial acid methyl ester (BAME) standards (e.g., methyl undecanoate) for calibration. Optimize ionization parameters to distinguish branched-chain isomers from linear analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropene moiety in catalytic applications?

- Approach : Perform density functional theory (DFT) calculations to model cyclopropene ring strain and electron density distribution. Compare with experimental data (e.g., thiol-ene addition kinetics in ) to predict regioselectivity in cross-coupling reactions .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be reconciled across studies?

- Resolution : Standardize in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) using identical cell lines and exposure times. Control for impurities (e.g., residual solvents) via HPLC pre-screening. Cross-reference spectral data to confirm compound identity in conflicting studies .

Q. What strategies improve the stability of this compound under storage?

- Recommendations : Store under inert gas (N₂) at –20°C to prevent cyclopropene ring oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic GC-MS analysis. Add antioxidants (e.g., BHT) if decomposition exceeds 5% over 6 months .

Q. How do structural modifications (e.g., alkyl chain length) impact lipid membrane interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.